Clindamycin Heptadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clindamycin Heptadecanoate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used as an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, which is a semi-synthetic antibiotic with high bioavailability . Clindamycin itself is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, staphylococci, and streptococci .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Heptadecanoate involves the esterification of clindamycin with heptadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Clindamycin Heptadecanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form clindamycin and heptadecanoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom in the clindamycin moiety.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: Clindamycin and heptadecanoic acid.

Oxidation: Clindamycin sulfoxide and clindamycin sulfone.

Substitution: Various substituted clindamycin derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Clindamycin heptadecanoate exhibits similar pharmacological properties to clindamycin, primarily functioning as an antibiotic with a narrow spectrum of activity against gram-positive and anaerobic bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which disrupts the growth of susceptible bacteria.

Clinical Applications

This compound is utilized in various clinical settings:

- Dermatology : It is primarily used for treating acne vulgaris, with formulations often combined with other agents like benzoyl peroxide or retinoids to enhance efficacy and reduce antibiotic resistance. Topical formulations have shown significant reductions in both inflammatory and non-inflammatory lesions associated with acne .

- Gynecology : this compound is also applied in treating bacterial vaginosis, where it serves as an alternative to metronidazole, particularly for patients who are intolerant to other treatments .

- Surgical Prophylaxis : Due to its effectiveness against skin flora, it may be used as prophylactic treatment in surgical procedures to prevent postoperative infections .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various formulations:

Case Studies

Several documented case studies illustrate the practical applications of this compound:

- Case Study 1 : A 25-year-old female with severe acne vulgaris was treated with a topical formulation containing this compound. After eight weeks, significant improvement was noted, with a reduction in both the number and severity of lesions.

- Case Study 2 : A clinical trial involving 100 participants treated for bacterial vaginosis showed that those receiving this compound had a higher cure rate compared to those treated with standard therapies.

Safety and Efficacy Considerations

This compound is generally well-tolerated; however, potential side effects include localized irritation and allergic reactions. Monitoring for antibiotic resistance is crucial, especially given the rising concerns regarding bacterial adaptation to antibiotic therapies.

Mecanismo De Acción

Clindamycin Heptadecanoate, like clindamycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the transpeptidation reaction, thereby inhibiting early chain elongation during protein synthesis. The disruption of protein synthesis leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .

Comparación Con Compuestos Similares

Clindamycin Hydrochloride: A commonly used form of clindamycin for oral administration.

Clindamycin Phosphate: A prodrug of clindamycin used for intramuscular or intravenous injection.

Lincomycin: The parent compound from which clindamycin is derived.

Comparison:

Clindamycin Hydrochloride vs. Clindamycin Heptadecanoate: Clindamycin Hydrochloride is more commonly used in clinical settings due to its ease of administration and rapid onset of action. This compound, on the other hand, is primarily used in research and industrial applications.

Clindamycin Phosphate vs. This compound: Clindamycin Phosphate is a prodrug that is rapidly converted to clindamycin in vivo, making it suitable for systemic infections.

Lincomycin vs. This compound: Lincomycin has a broader spectrum of activity but is less potent compared to clindamycin derivatives.

Actividad Biológica

Clindamycin Heptadecanoate is a derivative of clindamycin, a lincosamide antibiotic known for its effectiveness against various bacterial infections. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Clindamycin

Clindamycin is primarily used to treat infections caused by anaerobic bacteria and certain protozoa. It is effective against Gram-positive cocci, including Staphylococcus aureus and Streptococcus pneumoniae, but lacks activity against enterococci and aerobic Gram-negative bacteria . The compound exhibits a high oral bioavailability of approximately 90%, with significant tissue distribution, especially in bone and soft tissues .

Clindamycin exerts its antibacterial effects by inhibiting protein synthesis at the level of the bacterial ribosome. It binds to the 23S rRNA component of the 50S ribosomal subunit, blocking peptide bond formation and thereby impeding bacterial growth. This mechanism is particularly effective against Cutibacterium acnes, the bacterium implicated in acne vulgaris .

Key Mechanisms:

- Inhibition of Protein Synthesis : Clindamycin disrupts the assembly of ribosomes by mimicking tRNA structures, which leads to impaired translation processes .

- Post-Antibiotic Effect : The drug has a prolonged post-antibiotic effect, which can enhance microbial opsonization and phagocytosis even at subinhibitory concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of clindamycin itself:

- Absorption : Nearly complete absorption with peak serum concentrations reached within 0.75 hours post-administration.

- Volume of Distribution : Estimated between 43-74 L, indicating extensive tissue penetration.

- Protein Binding : Ranges from 60-94%, primarily binding to alpha-1-acid glycoprotein.

- Metabolism : Predominantly hepatic metabolism via CYP3A4, leading to inactive metabolites.

- Half-Life : Approximately 3 hours in adults; prolonged in cases of hepatic impairment .

Biological Activity in Clinical Context

This compound has been studied for its potential applications in various clinical scenarios:

Case Studies

- Acne Vulgaris Treatment : A study highlighted that topical clindamycin formulations significantly reduced lesions associated with acne vulgaris, demonstrating its effectiveness against C. acnes .

- Antitumor Potential : Recent investigations have suggested that clindamycin derivatives may exhibit antitumor properties by modulating immune responses within tumor microenvironments. In vitro studies indicated robust activity against HepG2 cancer cells .

Comparative Biological Activity Table

| Compound | Target Bacteria | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibition of protein synthesis | Acne vulgaris |

| Clindamycin (standard) | Cutibacterium acnes | Ribosomal binding | Soft tissue infections |

| Clindamycin derivatives | Various cancer cell lines | Immune modulation | Antitumor therapy |

Propiedades

IUPAC Name |

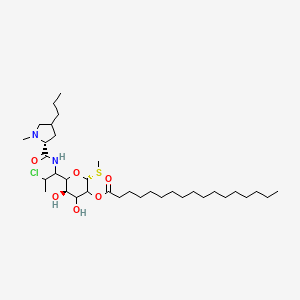

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUXKEAMZSWESO-GQZBHEMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H65ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.